![molecular formula C25H21N3O2 B2860644 8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-99-6](/img/structure/B2860644.png)

8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

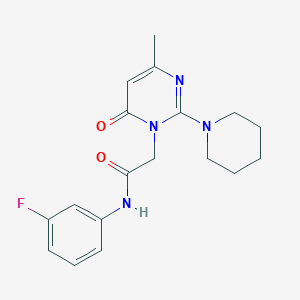

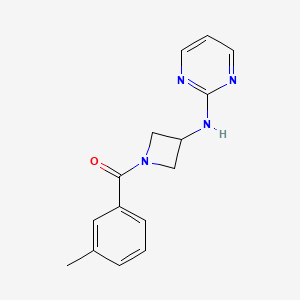

The compound “8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinoline derivatives. Quinolines are nitrogenous tertiary bases and have been used in medicinal chemistry due to their versatile applications .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, one method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .科学的研究の応用

Synthesis and Structural Analysis

Supramolecular Aggregation Influenced by Substitution

Research demonstrates how the substitution on dihydrobenzopyrazoloquinolines affects the dimensionality of supramolecular aggregation, with compounds linked by hydrogen bonds forming complex structures. This highlights the compound's potential in designing molecular structures with specific properties (Portilla et al., 2005).

Microwave-Assisted Synthesis

The rate of synthesis for pyrazolo[3,4-b]quinolines containing a 1,8-naphthyridine moiety is significantly enhanced under microwave irradiation, showcasing an efficient method for producing these compounds with improved yields (Mogilaiah et al., 2003).

Antimicrobial Applications

- Potential Antimicrobial Agents: Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Holla et al., 2006).

Material Science Applications

- Structural and Optical Properties: The structural and optical properties of certain pyrazoloquinoline derivatives have been studied, revealing that they form nanocrystallites dispersed in an amorphous matrix when deposited as thin films. These findings could be relevant for applications in optoelectronics and materials science (Zeyada et al., 2016).

Synthetic Chemistry Applications

- Efficient Synthesis Techniques: Various studies have developed efficient synthesis methods for creating structurally complex quinoline derivatives. For example, an "on water" protocol for synthesizing benzopyrazoloquinoline diones demonstrates the potential for green chemistry approaches in synthesizing complex heterocyclic compounds (Rajesh et al., 2011).

Biological Activity Investigations

- Estrogen Receptor Ligands: The preparation of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor showcases the compound's relevance in medicinal chemistry and hormone receptor research (Kasiotis et al., 2006).

作用機序

Target of Action

Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimalarial , antifungal , and antibacterial properties.

Mode of Action

For instance, some quinoline derivatives have been reported to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria .

Biochemical Pathways

Quinoline derivatives have been reported to interfere with various biochemical pathways, leading to their broad-spectrum anti-infective properties .

Result of Action

Quinoline derivatives have been reported to exhibit potent in vitro antimalarial activity . They have also shown promising antifungal and antibacterial activities.

特性

IUPAC Name |

8-ethoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-3-30-20-13-14-23-21(15-20)25-22(16-26-23)24(17-7-5-4-6-8-17)27-28(25)18-9-11-19(29-2)12-10-18/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAIBQOMYMUAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860562.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2860565.png)

![N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide](/img/no-structure.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)

![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)